molecular formula C₂₂¹³CH₁₉F₂N¹⁵N₂O₆ B1140552 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 CAS No. 1267650-42-9

2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2

Numéro de catalogue B1140552
Numéro CAS: 1267650-42-9
Poids moléculaire: 474.39
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” is the labelled analogue of 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine12. It is a β-anomer intermediate of Gemcitabine12, which is an antitumor compound12.



Synthesis Analysis

The synthesis of “2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” is not explicitly mentioned in the search results. However, it is known to be an intermediate of Gemcitabine12, which suggests that its synthesis could involve similar steps as Gemcitabine.



Molecular Structure Analysis

The molecular formula of “2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” is C22 [13C]H19F2N [15N]2O612. Its IUPAC name is (2R,3R,5R)-5- (4-amino-2-oxopyrimidin-1 (2H)-yl-2-13C-1,3-15N2)-2- ( (benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate12.



Chemical Reactions Analysis

The specific chemical reactions involving “2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” are not detailed in the search results. However, as an intermediate of Gemcitabine12, it may participate in similar reactions as Gemcitabine.



Physical And Chemical Properties Analysis

The compound is a tan solid12. It is soluble in DMSO and Ethyl Acetate (Hot)12. It should be stored at 2-8°C12.


Applications De Recherche Scientifique

Synthesis and Potential Antineoplastic Applications

A study by Yoshimura et al. (1997) described the synthesis of novel 2'-deoxycytidine antimetabolites, including various 2'-modified 2'-deoxy-4'-thiocytidines, which are considered potential antineoplastic agents. The research included the synthesis of 2'-deoxy-2',2'-difluoro derivatives as part of the process, highlighting the significance of these compounds in cancer research (Yoshimura et al., 1997).

Application in Gemcitabine Synthesis

Brown et al. (2015) reported on the linear synthesis of gemcitabine (2'-deoxy-2',2'-difluorocytidine), a drug used against several cancers. This synthesis involves a high-yielding conversion of 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose into a glycosyl urea, followed by conversion to the cytosine base. This process is significant for the manufacturing of gemcitabine, showing the relevance of 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 in pharmaceutical synthesis (Brown, Weymouth-Wilson, & Linclau, 2015).

Inhibition of Ribonucleotide Reductase

Baker et al. (1991) found that derivatives of 2'-deoxy-2',2'-difluorocytidine function as potent inhibitors of the Escherichia coli ribonucleoside diphosphate reductase. This property is crucial in understanding the biochemical pathways involved in bacterial growth and has potential implications for antibacterial drug development (Baker et al., 1991).

Antitumor Properties and Derivative Synthesis

Research by Yamashita et al. (1987) involved the synthesis and evaluation of various acyl derivatives of 2'-deoxy-5-trifluoromethyluridine, closely related to 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2. They explored these compounds for their antitumor activities, indicating the broader potential of such modified nucleosides in cancer treatment (Yamashita et al., 1987).

Safety And Hazards

The specific safety and hazards associated with “2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” are not detailed in the search results. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.


Orientations Futures

The future directions for “2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” are not explicitly mentioned in the search results. However, given its role as an intermediate of Gemcitabine12, future research could potentially explore its use in the synthesis of other antitumor compounds.


Please note that this information is based on the available search results and may not be exhaustive. For a more comprehensive understanding, further research and review of scientific literature is recommended.


Propriétés

Numéro CAS

1267650-42-9

Nom du produit

2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2

Formule moléculaire

C₂₂¹³CH₁₉F₂N¹⁵N₂O₆

Poids moléculaire

474.39

Synonymes

2’-Deoxy-2’,2’-difluoro-3’,5’-bis-O-benzoylcytidine-13C,15N2; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.